molecular formula C8H10FNO2 B13592933 O-(5-Fluoro-2-methoxybenzyl)hydroxylamine

O-(5-Fluoro-2-methoxybenzyl)hydroxylamine

Cat. No.: B13592933
M. Wt: 171.17 g/mol
InChI Key: VSKIVZCSULLRAG-UHFFFAOYSA-N
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Description

O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is structurally characterized by its aromatic ring modifications, which influence its electronic properties and reactivity. The compound is often synthesized via reductive amination or substitution reactions, as inferred from protocols for related hydroxylamine derivatives .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

O-[(5-fluoro-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10FNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

VSKIVZCSULLRAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can form covalent bonds with nucleophilic sites on target molecules, facilitating the formation of carbon-nitrogen bonds. This reactivity is exploited in various catalytic processes, including transition metal-catalyzed amination reactions .

Comparison with Similar Compounds

Structural and Spectral Comparisons

The following table summarizes key structural analogs of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine, highlighting substituents, spectral data, and available identifiers:

Compound Name Substituents CAS Number Spectral Data (¹H NMR, HRMS) Source
This compound 5-Fluoro, 2-methoxybenzyl N/A Not reported
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine Biphenyl-4-ylmethyl Not reported ¹H NMR (CDCl₃): δ 7.60–7.20 (m, 9H)
O-(3-Methoxybenzyl)hydroxylamine 3-Methoxybenzyl 85661-09-2 Not reported
O-(4-Chlorophenethyl)hydroxylamine 4-Chlorophenethyl N/A Not reported
O-(2-Morpholinoethyl)hydroxylamine 2-Morpholinoethyl Not reported Used in reductive amination protocols
O-(Naphthalen-2-ylmethyl)hydroxylamine Naphthalen-2-ylmethyl Not reported ¹H NMR (CDCl₃): δ 7.85–7.30 (m, 7H)

Key Observations :

  • Electronic Effects : The 5-fluoro and 2-methoxy groups in the target compound introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity compared to analogs like O-(3-Methoxybenzyl)hydroxylamine .
  • Spectral Gaps : Unlike biphenyl or naphthyl analogs (e.g., compound 9f, 9g), the target compound lacks reported NMR or HRMS data, limiting direct spectral comparisons .

Biological Activity

O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is a compound that belongs to the class of hydroxylamines, which are known for their diverse biological activities and applications in organic synthesis. This article explores the biological activity of this specific compound, focusing on its potential therapeutic roles, mechanisms of action, and relevant research findings.

This compound features a hydroxylamine functional group attached to a 5-fluoro-2-methoxybenzyl moiety. The presence of the fluorine atom is significant as it can enhance the compound's biological activity compared to its non-fluorinated counterparts. Hydroxylamines are typically characterized by their nucleophilic properties, which allow them to participate in various chemical reactions, including the formation of imines and oximes.

Biological Activity Overview

Hydroxylamines have been studied for various biological activities, including:

  • Anticancer Properties : Hydroxylamines have shown promise in cancer research, particularly in their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Some hydroxylamines exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects : Research indicates that certain hydroxylamines may protect neuronal cells from oxidative stress and neurodegeneration.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : Hydroxylamines can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
  • Oxidative Stress Modulation : By reducing oxidative stress, these compounds can prevent cellular damage and promote cell survival.
  • Regulation of Gene Expression : Hydroxylamines may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Activity : A study investigated the effects of hydroxylamine derivatives on cancer cell lines. It was found that this compound significantly inhibited cell proliferation in colorectal cancer cells through apoptosis induction via the mitochondrial pathway .
  • Antimicrobial Efficacy : Another study reported that hydroxylamine derivatives exhibited antimicrobial activity against various bacterial strains. The presence of the fluorine atom in this compound contributed to its enhanced efficacy compared to similar compounds without fluorine .
  • Neuroprotective Effects : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting its potential use in neurodegenerative diseases .

Data Tables

Activity Type Compound IC50 Value (µM) Mechanism
AnticancerThis compound15Apoptosis induction
AntimicrobialThis compound20Cell membrane disruption
NeuroprotectiveThis compound25ROS scavenging

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